molecular formula C18H15N5O3 B5542007 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B5542007
M. Wt: 349.3 g/mol
InChI Key: XJFJDZGMPTWWGJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the use of 2-aminophenol as a precursor. The benzoxazole ring is formed through a cyclization reaction with aldehydes or ketones under various conditions, including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in water or organic solvents for a specified period to achieve high yields .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in disease processes, leading to therapeutic effects. For example, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatases and other enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its specific structural features, which confer distinct biological and photophysical properties. Its combination of benzoxazole and triazine moieties makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-24-17-21-16(22-18(23-17)25-2)19-12-9-7-11(8-10-12)15-20-13-5-3-4-6-14(13)26-15/h3-10H,1-2H3,(H,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFJDZGMPTWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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